

# Application Notes and Protocols for UAMC-1110-Based PET Imaging

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## Compound of Interest

Compound Name: **UAMC-1110**

Cat. No.: **B611531**

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These application notes provide a comprehensive overview and detailed protocols for positron emission tomography (PET) imaging using tracers based on the **UAMC-1110** scaffold, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a promising pan-cancer target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors.[\[1\]](#)

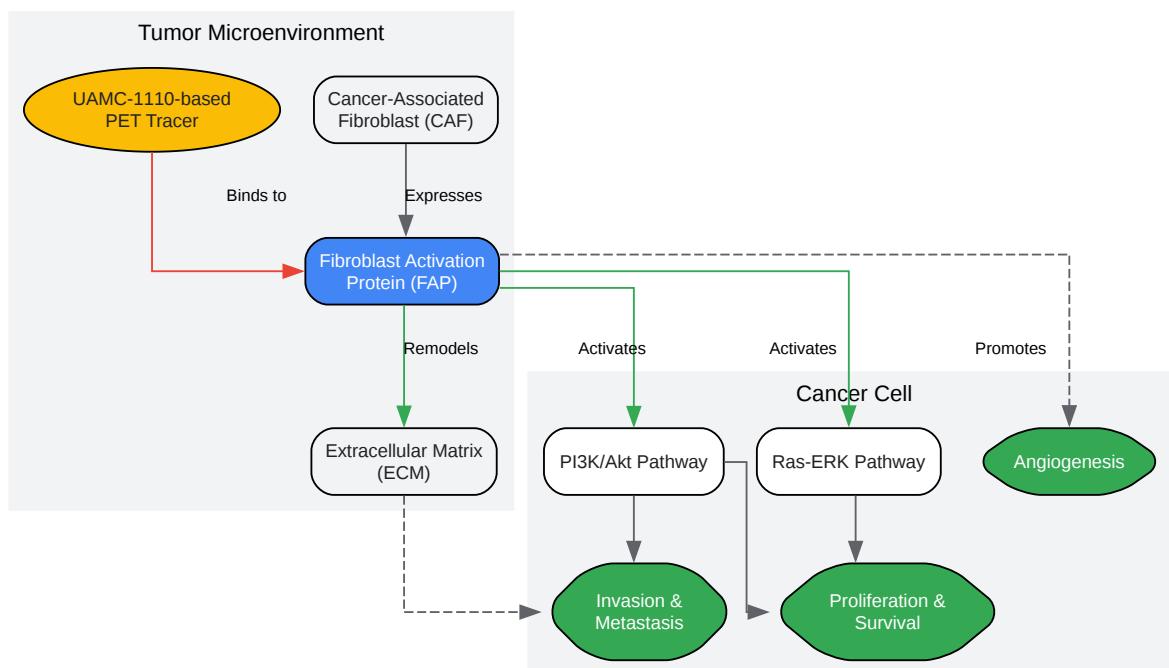
## Introduction to UAMC-1110-Based FAP Inhibitors

**UAMC-1110** is a small-molecule inhibitor targeting the enzymatic activity of FAP, a type II transmembrane serine protease.[\[2\]](#) Its high affinity and selectivity have made it an ideal pharmacophore for the development of various FAP-targeted radiopharmaceuticals for PET imaging. These tracers typically consist of the **UAMC-1110** motif linked to a chelator, such as DOTA or DOTAGA, which securely complexes a positron-emitting radionuclide like Gallium-68 (<sup>68</sup>Ga) or Fluorine-18 (<sup>18</sup>F).[\[3\]](#)[\[4\]](#) This allows for non-invasive, whole-body imaging and quantification of FAP expression, offering significant potential in oncology for diagnosis, staging, therapy response assessment, and patient selection for FAP-targeted therapies.[\[5\]](#)

## Mechanism of Action and Signaling Pathway

**UAMC-1110**-based PET tracers bind to FAP on the surface of CAFs within the tumor stroma.[\[6\]](#) FAP plays a crucial role in tumorigenesis by remodeling the extracellular matrix and promoting tumor cell proliferation, invasion, and angiogenesis.[\[7\]](#) Its enzymatic activity influences several

signaling pathways, including the PI3K/Akt and Ras-ERK pathways, which are critical for tumor growth and survival.<sup>[7]</sup> By targeting FAP, these PET tracers provide a readout of the tumor microenvironment's activity.



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**Figure 1:** Simplified signaling pathway of FAP in the tumor microenvironment.

## Quantitative Data Summary

The following tables summarize the biodistribution of commonly used **UAMC-1110**-based PET tracers in preclinical models and human subjects. Standardized Uptake Values (SUV) are a semi-quantitative measure of tracer uptake.

Table 1: Preclinical Biodistribution of  $^{68}\text{Ga}$ -labeled FAP Inhibitors in Mice (%ID/g)

| Organ  | [ <sup>68</sup> Ga]Ga-AV02053 | [ <sup>68</sup> Ga]Ga-AV02070 | [ <sup>68</sup> Ga]Ga-FAPI-04 |
|--------|-------------------------------|-------------------------------|-------------------------------|
| Blood  | 0.22 ± 0.04                   | 0.36 ± 0.05                   | 1.07 ± 0.08                   |
| Muscle | 0.12 ± 0.05                   | 0.19 ± 0.10                   | 0.67 ± 0.05                   |
| Bone   | 0.14 ± 0.02                   | 0.23 ± 0.06                   | 3.36 ± 1.09                   |
| Tumor  | 5.60 ± 1.12                   | 7.93 ± 1.88                   | 12.5 ± 2.00                   |

Data from  
HEK293T:hFAP  
tumor-bearing mice at  
1 hour post-injection.

[8]

Table 2: Human Biodistribution of <sup>68</sup>Ga-FAPI-46 (SUVmean)

| Organ       | 10 minutes p.i. | 1 hour p.i. | 3 hours p.i. |
|-------------|-----------------|-------------|--------------|
| Liver       | 4.9             | 2.0         | 1.3          |
| Kidneys     | 3.0             | 2.1         | 1.5          |
| Spleen      | 1.8             | 1.1         | 0.8          |
| Bone Marrow | 0.8             | 0.6         | 0.5          |
| Muscle      | 0.6             | 0.5         | 0.4          |
| Blood Pool  | 2.2             | 1.1         | 0.7          |

Data from cancer patients.[9][10]

Table 3: Comparison of Tumor Uptake (SUVmax) in Human Cancers

| Cancer Type  | $^{68}\text{Ga}$ -FAPI-46 SUVmax (Mean) |
|--|---|
| Colorectal   | 7.7                                     |
| Head and Neck  | 7.7                                     |
| Pancreas   | 7.7                                     |
| Breast   | 7.7                                     |
| Stomach  | 7.7                                     |
| Esophagus  | 7.7                                     |
| Uterus   | 7.7                                     |
| Mean SUVmax in various solid tumors. <a href="#">[11]</a> <a href="#">[12]</a> |   |

## Experimental Protocols

### Protocol 1: Radiolabeling of UAMC-1110-based Tracers with $^{68}\text{Ga}$

This protocol describes a general method for the manual radiolabeling of DOTA-conjugated **UAMC-1110** derivatives (e.g., FAPI-04, FAPI-46) with  $^{68}\text{Ga}$ .

#### Materials:

- $^{68}\text{Ge}/^{68}\text{Ga}$  generator
- DOTA-conjugated FAP inhibitor precursor (e.g., FAPI-46)
- Sodium acetate buffer (0.1 M, pH 4.5)
- HEPES buffer (2 M, pH 5.0)
- Sterile water for injection
- Sep-Pak C18 light cartridge
- Ethanol

- Sterile 0.9% sodium chloride
- Reaction vial (1.5 mL)
- Heating block
- Radio-TLC or radio-HPLC system for quality control

**Procedure:**

- Elute the  $^{68}\text{Ge}/^{68}\text{Ga}$  generator with 0.05 M HCl to obtain  $^{68}\text{GaCl}_3$ .
- Add the  $^{68}\text{GaCl}_3$  eluate to the reaction vial containing the FAP inhibitor precursor (typically 10-20  $\mu\text{g}$ ).
- Add sodium acetate or HEPES buffer to adjust the pH to 4.5-5.0.
- Incubate the reaction mixture at 95-100°C for 5-10 minutes.
- Allow the vial to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required.
- For purification, the reaction mixture can be passed through a Sep-Pak C18 cartridge, washed with sterile water, and eluted with ethanol.
- The final product is diluted with sterile saline for injection.

## Protocol 2: Preclinical PET Imaging in Tumor-Bearing Mice

This protocol outlines a standard procedure for PET imaging of FAP expression in a xenograft mouse model.

**Animal Model:**

- Immunocompromised mice (e.g., nude mice) bearing subcutaneous tumors with known or suspected FAP expression (e.g., U87MG, HEK293T:hFAP).[8][13]

**Procedure:**

- Anesthetize the mouse using isoflurane (1-2% in oxygen).
- Administer the <sup>68</sup>Ga- or <sup>18</sup>F-labeled FAP inhibitor (typically 8-11 MBq) via tail vein injection. [13][14]
- Position the mouse in the PET scanner.
- Acquire dynamic PET images for 60 minutes post-injection, or static images at specific time points (e.g., 1, 2, and 4 hours post-injection).[13][14]
- A CT scan can be performed for anatomical co-registration and attenuation correction.
- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
- Analyze the images to determine the tracer uptake in the tumor and various organs, typically expressed as %ID/g or SUV.

## Protocol 3: Clinical PET/CT Imaging Protocol

This protocol provides a general guideline for performing <sup>68</sup>Ga-FAPI PET/CT scans in cancer patients.

**Patient Preparation:**

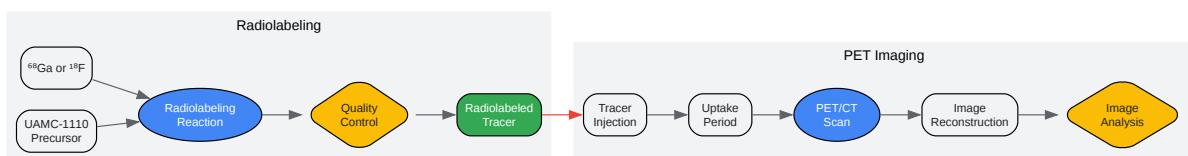
- No specific patient preparation such as fasting is required.[15]

**Procedure:**

- Administer the <sup>68</sup>Ga-labeled FAP inhibitor intravenously. The injected activity typically ranges from 1.85 to 2.59 MBq/kg.[15]
- The uptake time is generally between 40 to 60 minutes post-injection.[15] Some studies suggest that imaging at later time points (e.g., 3 hours) may improve the discrimination

between malignant and inflammatory lesions.[1]

- Acquire a whole-body PET scan from the head to the mid-thigh.
- A low-dose CT scan is performed for attenuation correction and anatomical localization.
- Reconstruct the PET images and co-register them with the CT images.
- Analyze the images visually and semi-quantitatively by measuring SUV<sub>max</sub> in tumors and other areas of uptake.



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**Figure 2:** General experimental workflow for **UAMC-1110**-based PET imaging.

## Protocol 4: Kinetic Modeling of Dynamic PET Data

Dynamic PET imaging allows for the quantification of tracer kinetics, providing more detailed information than static SUV measurements.

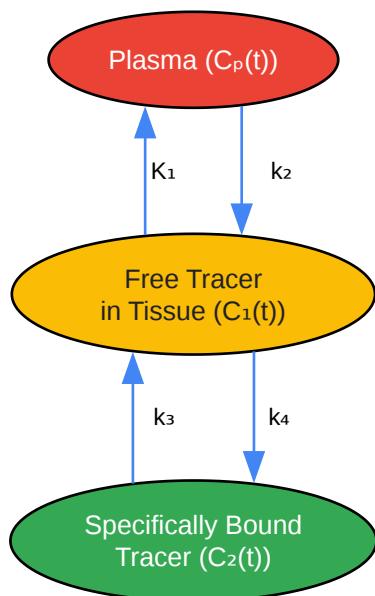
### Data Acquisition:

- Perform a dynamic PET scan immediately after tracer injection, typically for 60 minutes.
- An image-derived input function (IDIF) can be obtained by drawing a region of interest (ROI) over a large artery (e.g., descending aorta) in the dynamic images.

### Kinetic Modeling:

- Generate time-activity curves (TACs) for the tumor and other tissues of interest.

- Fit the TACs using a suitable compartmental model. The two-tissue reversible compartment model (2T4K) has been shown to be the preferred model for  $^{68}\text{Ga}$ -FAPI-04.[16][17][18][19][20]
- This model estimates four kinetic rate constants:  $k_1$  (tracer delivery),  $k_2$  (tracer efflux from the first compartment),  $k_3$  (tracer binding), and  $k_4$  (tracer dissociation).
- The volume of distribution ( $V_t$ ), which reflects the total tracer concentration in tissue relative to plasma at equilibrium, can be calculated.
- Parametric images of  $k_1$  and  $V_t$  can be generated to visualize the spatial distribution of these kinetic parameters.



$$\text{Volume of Distribution } (V_t) = (k_1/k_2) * (1 + k_3/k_4)$$

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**Figure 3:** Two-tissue reversible compartmental model (2T4K) for kinetic analysis.

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## References

- 1. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Novel [18F]AIF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNM Publishes Procedure Standard/Practice Guideline for Fibroblast Activation Protein PET | SNMMI [snmmi.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Fibroblast Activation Protein- $\alpha$  as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. dzl.de [dzl.de]
- 10. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation of 68Ga-FAPI-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. First Total-Body Kinetic Modeling and Parametric Imaging of Dynamic 68Ga-FAPI-04 PET in Pancreatic and Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]

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